molecular formula C8H10O6S B14275650 2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid CAS No. 128612-65-7

2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid

Katalognummer: B14275650
CAS-Nummer: 128612-65-7
Molekulargewicht: 234.23 g/mol
InChI-Schlüssel: USDXBBBTXARJMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of hydroxyl, methoxy, and sulfonic acid functional groups attached to a benzene ring. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2-Hydroxy-4,6-dimethoxybenzene using sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid finds applications in various fields of scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, leading to its potential antioxidant effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid
  • 1,4-Dihydroxy-2,6-dimethoxybenzene
  • 4-Acetamido-5-hydroxy-2,7-naphthalene-disulfonic acid

Comparison: 2-Hydroxy-4,6-dimethoxybenzene-1-sulfonic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced solubility, stability, and specific interactions with biological targets .

Eigenschaften

CAS-Nummer

128612-65-7

Molekularformel

C8H10O6S

Molekulargewicht

234.23 g/mol

IUPAC-Name

2-hydroxy-4,6-dimethoxybenzenesulfonic acid

InChI

InChI=1S/C8H10O6S/c1-13-5-3-6(9)8(15(10,11)12)7(4-5)14-2/h3-4,9H,1-2H3,(H,10,11,12)

InChI-Schlüssel

USDXBBBTXARJMU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)OC)S(=O)(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.